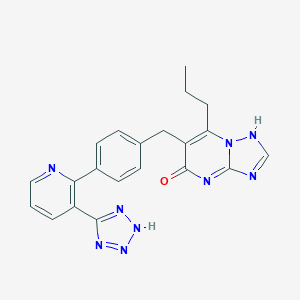
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-, commonly known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
TAK-915 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is overactivated in Alzheimer's disease. By blocking mGluR5, TAK-915 restores the balance of synaptic activity and improves cognitive function.
Effets Biochimiques Et Physiologiques
TAK-915 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. In addition, TAK-915 has been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. TAK-915 has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-915 is that it has been extensively studied in preclinical models of cognitive impairment, which provides a strong foundation for further research. However, one limitation of TAK-915 is that its efficacy in humans has not yet been established.
Orientations Futures
For TAK-915 include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in humans are needed to determine the safety and efficacy of TAK-915 as a treatment for cognitive disorders such as Alzheimer's disease. Finally, future research may focus on the development of more potent and selective mGluR5 antagonists.
Méthodes De Synthèse
The synthesis of TAK-915 involves a multistep process that begins with the preparation of 7-propyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidine-5-one. This intermediate is then reacted with 4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)benzylamine to yield TAK-915. The overall yield of this synthesis is approximately 20%.
Applications De Recherche Scientifique
TAK-915 has been extensively studied in preclinical models of cognitive impairment. In rodent models of Alzheimer's disease, TAK-915 has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In addition, TAK-915 has been shown to enhance synaptic plasticity, which is critical for learning and memory.
Propriétés
Numéro CAS |
168152-81-6 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)- |
Formule moléculaire |
C21H19N9O |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H19N9O/c1-2-4-17-16(20(31)25-21-23-12-24-30(17)21)11-13-6-8-14(9-7-13)18-15(5-3-10-22-18)19-26-28-29-27-19/h3,5-10,12H,2,4,11H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
Clé InChI |
NZPNRSMNEHXBCZ-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES canonique |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
Synonymes |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-1,5,7, 9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
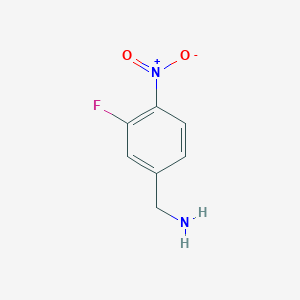

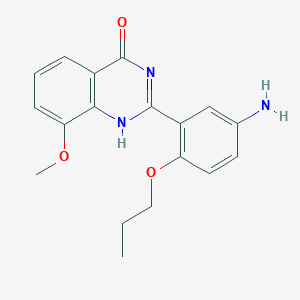


![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
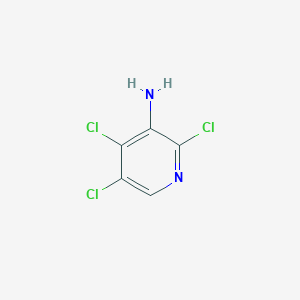


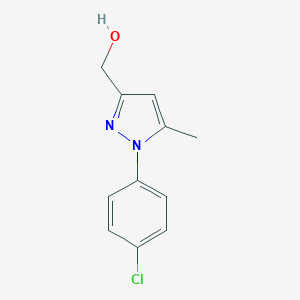
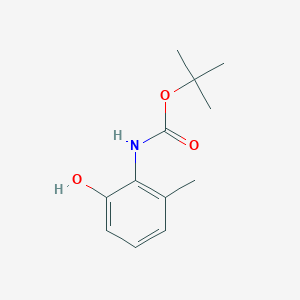
![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)